

# Interpreting NMR and Mass Spectrometry Data of 6A,7-Dehydroboldine: A Technical Guide

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## Compound of Interest

Compound Name: 6A,7-Dehydroboldine

Cat. No.: B8250926

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data interpretation for the aporphine alkaloid **6A,7-Dehydroboldine**. This document outlines the characteristic spectral features that are crucial for the structural elucidation and identification of this compound, presents detailed experimental protocols, and offers visual aids to understand the molecular structure and fragmentation pathways.

## Chemical Structure and Properties

**6A,7-Dehydroboldine** is a derivative of boldine, belonging to the aporphine class of alkaloids. Its chemical structure consists of a tetracyclic isoquinoline core.

- Molecular Formula: C<sub>19</sub>H<sub>19</sub>NO<sub>4</sub>
- Molecular Weight: 325.36 g/mol
- IUPAC Name: 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-2,9-diol

Below is a diagram of the chemical structure of **6A,7-Dehydroboldine**.

Chemical structure of **6A,7-Dehydroboldine**.

## NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For **6A,7-Dehydroboldine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural assignment.

### $^1\text{H}$ NMR Data

The proton NMR spectrum of **6A,7-Dehydroboldine** is characterized by signals in the aromatic, olefinic, and aliphatic regions. The following table summarizes the expected chemical shifts ( $\delta$ ) in ppm, multiplicities, and coupling constants (J) in Hz.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.85	s	-
H-8	6.95	s	-
H-11	7.90	s	-
H-7	6.20	d	5.0
H-6a	4.50	d	5.0
H-4, H-5	2.80 - 3.20	m	-
N-CH <sub>3</sub>	2.60	s	-
OCH <sub>3</sub> (C1)	3.90	s	-
OCH <sub>3</sub> (C10)	3.95	s	-
OH (C2)	5.50	br s	-
OH (C9)	5.60	br s	-

### $^{13}\text{C}$ NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The table below lists the anticipated chemical shifts for each carbon atom in **6A,7-Dehydroboldine**.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1	145.0
C-1a	125.0
C-2	142.0
C-3	110.0
C-3a	128.0
C-4	29.0
C-5	52.0
C-6a	62.0
C-7	120.0
C-7a	130.0
C-8	112.0
C-9	148.0
C-10	150.0
C-11	115.0
C-11a	122.0
C-11b	127.0
N-CH <sub>3</sub>	43.0
OCH <sub>3</sub> (C1)	56.0
OCH <sub>3</sub> (C10)	56.5

## Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

## High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

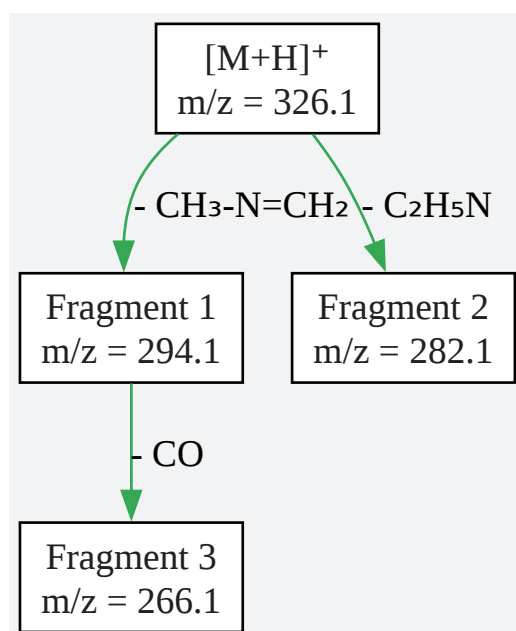
Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	326.1392	326.1390

## Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]<sup>+</sup> reveals characteristic fragmentation patterns that can be used to identify key structural motifs. The major fragmentation pathway involves the retro-Diels-Alder (RDA) cleavage of the C ring.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
326.1	294.1	CH <sub>3</sub> -N=CH <sub>2</sub>
326.1	282.1	C <sub>2</sub> H <sub>5</sub> N
294.1	266.1	CO

The proposed mass fragmentation pathway is illustrated in the diagram below.



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Proposed Mass Fragmentation Pathway.

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation:

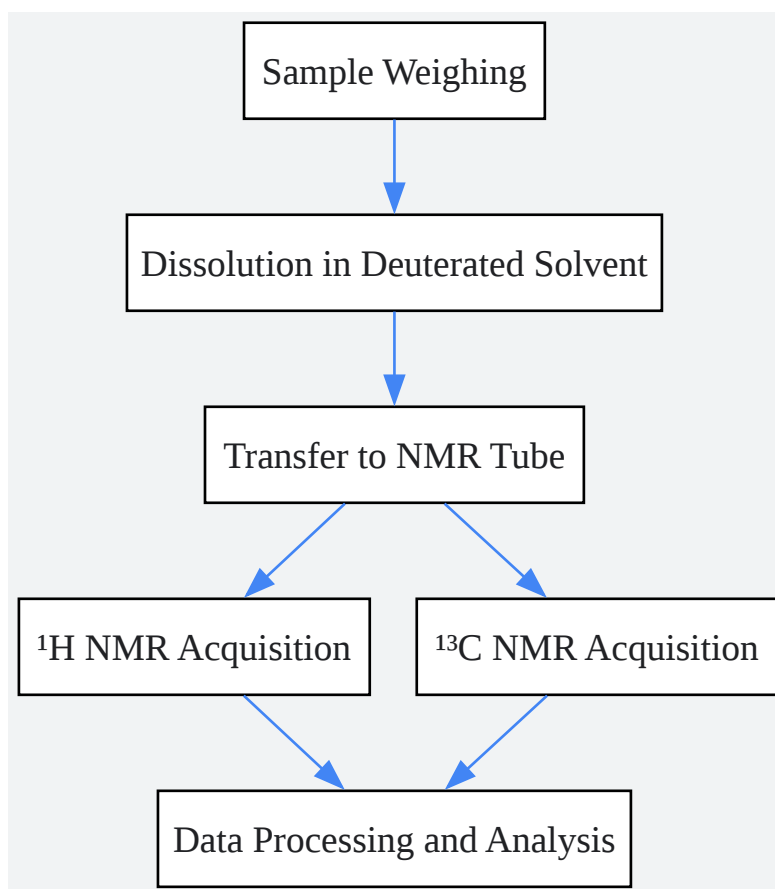
- Weigh approximately 5 mg of **6A,7-Dehydroboldine**.
- Dissolve the sample in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 500 MHz NMR spectrometer
- $^1\text{H}$  NMR:
  - Pulse program: zg30
  - Number of scans: 16
  - Acquisition time: 3.0 s
  - Relaxation delay: 2.0 s
- $^{13}\text{C}$  NMR:
  - Pulse program: zgpg30
  - Number of scans: 1024
  - Acquisition time: 1.0 s
  - Relaxation delay: 2.0 s

- Referencing: The chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm;  $\text{DMSO-d}_6$ :  $\delta\text{H} = 2.50$  ppm,  $\delta\text{C} = 39.52$  ppm).

The following diagram illustrates the general workflow for NMR analysis.



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NMR Experimental Workflow.

## Mass Spectrometry

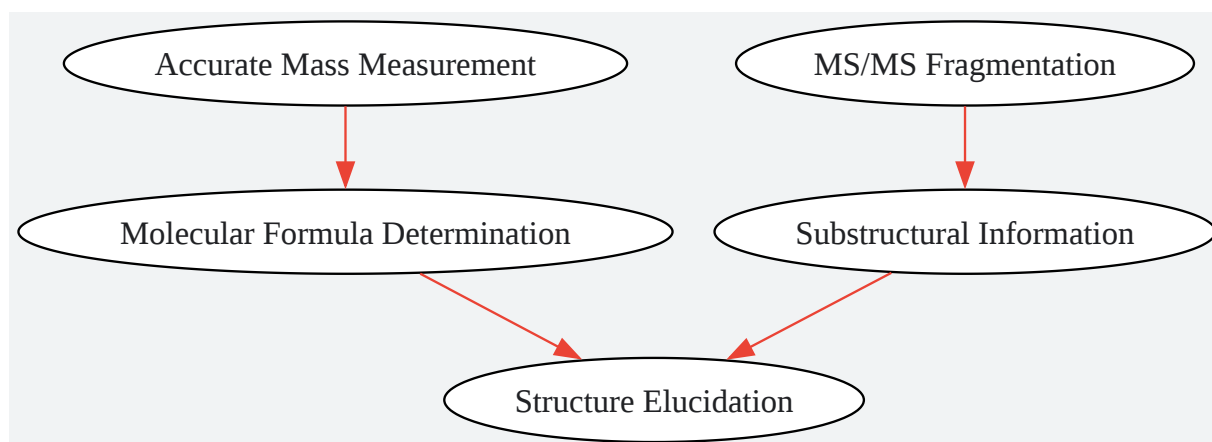
Sample Preparation:

- Prepare a stock solution of **6A,7-Dehydroboldine** at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10  $\mu\text{g/mL}$  with 50:50 methanol:water containing 0.1% formic acid.

## Instrument Parameters (LC-MS/MS):

- Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
- Ionization Source: Electrospray Ionization (ESI), positive ion mode
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Collision Gas: Argon
- Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
- Liquid Chromatography:
  - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Gradient: A suitable gradient from 5% to 95% B over several minutes.
  - Flow Rate: 0.3 mL/min

The logical relationship for compound identification using mass spectrometry is depicted below.



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#### Mass Spectrometry Identification Logic.

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